DMTr-PEG12-Azide
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H67N3O14 |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene |
InChI |
InChI=1S/C45H67N3O14/c1-49-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(50-2)15-11-42)62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-47-48-46/h3-15H,16-39H2,1-2H3 |
InChI Key |
FEPNHECUGFKLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Advanced Research Applications of Dmtr Peg12 Azide
DMTr-PEG12-Azide in Bioorthogonal Click Chemistry Methodologies
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group of this compound is a central player in this field, as it is largely unreactive with biological functionalities but can be specifically targeted by certain reaction partners. nih.govbroadpharm.com This allows for the precise chemical modification of biomolecules in complex biological environments. nih.govnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Bioconjugation Research
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and reliability. plos.orgidtdna.com In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. broadpharm.combroadpharm.comidtdna.com This strategy is widely employed in bioconjugation research to link this compound to proteins, peptides, or other molecules that have been functionalized with an alkyne group. labcompare.complos.org
The reaction proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. plos.orgidtdna.com However, a significant consideration in CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living cells. biochempeg.combldpharm.com Despite this, CuAAC remains a powerful tool for in vitro conjugation, enabling the synthesis of complex biomolecular structures with high yields. plos.orgmdpi.com
| Feature | Description |
| Reactants | Azide (from this compound) and a terminal alkyne |
| Catalyst | Copper(I) |
| Product | Stable 1,4-disubstituted triazole ring |
| Key Advantage | High reaction efficiency and reliability |
| Limitation | Potential cytotoxicity of the copper catalyst |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Reactions Utilizing Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN) for Bioconjugation Research
To overcome the toxicity issues associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative. biochempeg.combiochempeg.com This reaction leverages the high ring strain of cyclooctyne derivatives, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), to accelerate the cycloaddition with azides without the need for a catalyst. broadpharm.combiochempeg.com
The azide group of this compound can react spontaneously with molecules functionalized with DBCO or BCN. broadpharm.commedchemexpress.com This reaction is highly bioorthogonal, rapid, and occurs under physiological conditions, making it ideal for labeling and modifying biomolecules in living cells and organisms. biochempeg.combiochempeg.comprecisepeg.com The reaction's driving force comes from the release of ring strain in the cycloalkyne, leading to the formation of a stable triazole product. SPAAC has become a widely used strategy in chemical biology, materials science, and pharmaceutical development due to its biocompatibility and efficiency. precisepeg.com
| Reagent | Key Characteristics |
| Dibenzocyclooctyne (DBCO) | One of the most reactive cycloalkynes used in SPAAC, enabling very fast reaction rates. biochempeg.combiochempeg.com |
| Bicyclo[6.1.0]nonyne (BCN) | Exhibits excellent reaction kinetics and is smaller and less lipophilic than DBCO, which can be advantageous in certain biological contexts. biochempeg.combldpharm.com |
Integration of this compound in Nucleic Acid Chemistry Research
The unique structure of this compound makes it particularly well-suited for applications in nucleic acid chemistry. The acid-labile DMTr group is a standard protecting group used in solid-phase oligonucleotide synthesis, allowing for the incorporation of the PEG-azide linker at specific sites within a DNA or RNA sequence. broadpharm.com
Site-Specific Modification and Functionalization of Oligonucleotides
This compound can be used as a phosphoramidite reagent in automated DNA/RNA synthesizers. This allows for its incorporation at the 5'-terminus or at internal positions within an oligonucleotide sequence. Once the synthesis is complete, the DMTr group is removed, and the oligonucleotide is cleaved from the solid support. The result is a synthetic oligonucleotide bearing a PEG12-Azide linker at a precisely defined location. genelink.comidtdna.com
This azide-modified oligonucleotide serves as a versatile platform for further functionalization. Using the click chemistry reactions described previously (CuAAC or SPAAC), a wide variety of molecules—such as fluorophores, quenchers, biotin, or small molecule drugs—can be covalently attached to the oligonucleotide. idtdna.comidtdna.com This site-specific modification is crucial for creating tailored nucleic acid tools for research and diagnostic applications. nih.govnih.gov
Development of Modified Oligonucleotide Probes and DNA-Polymer Nanostructures
The ability to site-specifically functionalize oligonucleotides with this compound is fundamental to the development of advanced molecular probes and nanomaterials. For instance, fluorescent dyes can be "clicked" onto azide-modified oligonucleotides to create probes for use in fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and other molecular biology assays.
Furthermore, the hydrophilic and flexible PEG spacer can be advantageous in probe design, as it provides distance between the label and the oligonucleotide backbone, potentially reducing steric hindrance and improving hybridization properties. idtdna.com In the field of nanotechnology, azide-functionalized oligonucleotides are used as building blocks for the self-assembly of complex DNA-polymer nanostructures. By conjugating polymers or other nanoparticles to the oligonucleotide via the azide handle, researchers can create hybrid materials with programmed structures and functions. nih.gov
Phosphoramidite Chemistry and Solid-Phase Synthesis Applications with this compound
This compound is a specialized reagent designed for integration into the well-established phosphoramidite method of solid-phase oligonucleotide synthesis. biotage.com This automated, cyclical process is the standard for producing custom sequences of DNA and RNA. twistbioscience.comthermofisher.com The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation, repeated for each nucleotide added to the growing chain attached to a solid support. eurofinsgenomics.comatdbio.com
The this compound molecule is typically engineered into a phosphoramidite reagent itself. In this form, it can be introduced during any cycle of the synthesis, although it is most commonly used as the final coupling step to modify the 5'-terminus of the oligonucleotide.
The Role of the DMTr Group : The dimethoxytrityl (DMTr) group serves as a temporary protecting group for the 5'-hydroxyl function. twistbioscience.comgoogle.com This acid-labile group is crucial for the synthesis process. Its removal (detritylation) with a mild acid like trichloroacetic or dichloroacetic acid creates a reactive 5'-hydroxyl group, ready for the next coupling reaction. biotage.comatdbio.com A key advantage of the DMTr group is that upon cleavage, it forms a bright orange-colored carbocation, which can be quantified spectrophotometrically. biotage.comnih.gov This allows for real-time monitoring of the coupling efficiency at each step of the synthesis, ensuring the quality of the final oligonucleotide. biotage.com
Incorporation into Oligonucleotides : During the coupling step, the this compound phosphoramidite is activated (e.g., with tetrazole) and reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. atdbio.com This covalently attaches the PEG12-Azide linker. Once the synthesis is complete, the final DMTr group can be removed, or left on to aid in purification by reverse-phase high-performance liquid chromatography (RP-HPLC). google.comchemie-brunschwig.ch
The result is a synthetic oligonucleotide functionalized at its 5'-end with a hydrophilic PEG spacer terminating in a reactive azide group. This azide-modified oligonucleotide is then ready for subsequent conjugation reactions, primarily through "click chemistry," to attach other molecules such as fluorophores, quenchers, or targeting ligands. broadpharm.comlumiprobe.com
| Synthesis Step | Purpose | Key Reagents |
| Detritylation | Removes the 5'-DMTr protecting group to expose a reactive hydroxyl group. | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an organic solvent. |
| Coupling | Adds the next phosphoramidite monomer (e.g., a standard nucleoside or this compound) to the growing chain. | Phosphoramidite reagent, Activator (e.g., Tetrazole). |
| Capping | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. | Acetic anhydride. |
| Oxidation | Converts the unstable phosphite triester linkage to a more stable phosphate triester. | Iodine solution. |
This compound in Advanced Material Science and Surface Engineering
The terminal azide group conferred by reagents like this compound is a powerful tool in material science, enabling the covalent modification of surfaces and the construction of complex polymeric structures through highly efficient and specific chemical reactions. broadpharm.com
Functionalization of Polymeric and Nanomaterial Surfaces for Biomaterial Interfaces and Research Applications
The modification of material surfaces is critical for improving their functionality and biocompatibility, particularly for medical devices and diagnostic platforms. mdpi.comethz.ch The azide group is central to this effort, primarily through its participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". nih.govresearchgate.net
Surfaces of polymers or nanomaterials (such as gold nanoparticles) can be pre-functionalized with alkyne groups. nih.gov Subsequently, an azide-terminated molecule, such as a deprotected PEG12-Azide, can be covalently attached in a "grafting-to" approach. mdpi.com This process creates a dense layer of PEG chains on the surface.
Key Research Findings:
Biocompatibility : The resulting PEGylated surface is highly hydrophilic, which helps to reduce the non-specific adsorption of proteins and cells. nih.gov This "anti-fouling" property is essential for biomaterials that come into contact with biological fluids. ethz.ch
Versatile Platform : The azide group provides a stable and selectively reactive handle for surface modification. broadpharm.com This allows for the attachment of a wide array of molecules, including peptides, proteins, and small molecule drugs, to tailor the surface for specific biological interactions. nih.govnih.gov
Stability : The triazole linkage formed via click chemistry is exceptionally stable under a wide range of chemical and biological conditions. axispharm.com
Design and Synthesis of Functional Hydrogels and Polymeric Architectures with Integrated Azide Functionality
Hydrogels are water-swollen polymer networks widely used in tissue engineering, drug delivery, and as scaffolds for cell culture. nih.govrsc.org Azide-functionalized PEG is a key component in the synthesis of advanced hydrogels. nih.gov
The formation of these hydrogels often relies on click chemistry crosslinking. For instance, a multi-arm PEG functionalized with azide groups can be mixed with a multi-arm PEG functionalized with alkyne groups. nih.gov In the presence of a copper catalyst (for CuAAC) or by using strained alkynes (for SPAAC), a rapid and efficient crosslinking reaction occurs, leading to the formation of a stable hydrogel. nih.gov This method allows for in-situ gelation under biocompatible conditions. nih.govnih.gov
Key Research Findings:
Tunable Properties : The physical properties of the hydrogel, such as stiffness, pore size, and degradation rate, can be precisely controlled by adjusting the molecular weight and architecture of the PEG precursors. nih.gov
Bio-orthogonality : The azide-alkyne reaction is bio-orthogonal, meaning it does not interfere with biological molecules or processes, making it ideal for encapsulating sensitive cells or biologics. researchgate.netnih.gov
Modular Synthesis : This approach allows for the modular construction of complex polymeric structures, including dendritic block copolymers, by using azide-functionalized PEGs as building blocks for divergent growth strategies. acs.org
Engineering of Nanosystems and Microparticles with Azide-PEG Functionality
The functionalization of nanosystems and microparticles is crucial for applications in diagnostics, medical imaging, and targeted drug delivery. nih.gov Introducing an azide-PEG functionality onto the surface of these particles provides a versatile platform for further modification. nih.gov
For example, gold nanoparticles (AuNPs) can be stabilized with azide-terminated PEG ligands. nih.gov These PEG-azide coated nanoparticles exhibit excellent colloidal stability in biological media. nih.gov The terminal azide groups serve as conjugation points for attaching targeting moieties (e.g., antibodies or peptides) that can direct the nanoparticles to specific cells or tissues.
| System | Functionalization Method | Resulting Property/Application |
| Polymer Surfaces | "Grafting-to" alkyne-modified surfaces with azide-PEG. | Reduced protein fouling, platform for biomolecule immobilization. |
| Hydrogels | Crosslinking of multi-arm azide-PEG and alkyne-PEG precursors. | In-situ forming, biocompatible scaffolds for tissue engineering. |
| Gold Nanoparticles | Ligand exchange with azide-PEG functionalized ligands. | Enhanced stability, platform for targeted drug delivery and diagnostics. |
This compound in Protein and Peptide Bioconjugation Research
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in biochemical research and pharmaceutical development. nih.gov The azide group is a key functional group for achieving highly specific and stable bioconjugates. semanticscholar.org
Strategies for Site-Specific Protein and Peptide Functionalization
A major challenge in protein modification is achieving site-specificity to create a homogeneous product and avoid disrupting the protein's function. nih.govescholarship.org Traditional methods often target naturally occurring amino acids like lysine, resulting in random conjugation at multiple sites. nih.gov Azide-based click chemistry offers a powerful solution for precise, site-specific modification. plos.org
The general strategy involves two steps:
Introduction of a Bio-orthogonal Handle : An alkyne group (the complementary partner to the azide) is incorporated into the protein or peptide at a specific, desired location. This is often achieved by expressing the protein in the presence of a non-natural amino acid containing an alkyne group, which gets inserted at a specific codon. uzh.chresearchgate.net
Click Chemistry Conjugation : An azide-containing molecule, such as PEG12-Azide (derived from the deprotection of this compound), is then reacted with the alkyne-modified protein. uzh.ch This reaction can be a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) using strained alkynes like DBCO or BCN. nih.govmedchemexpress.com
This approach results in the site-specific attachment of the PEG linker to the protein, a process known as PEGylation. nih.gov Site-specific PEGylation can improve the pharmacokinetic properties of therapeutic proteins by increasing their circulation time in the body without compromising their biological activity. plos.org
| Reaction | Description | Key Features |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | High yielding, reliable, but requires a copper catalyst which can be toxic to cells. |
| SPAAC | Reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. | Copper-free, highly bio-orthogonal, ideal for use in living systems. |
Development of Conjugates for Mechanistic Biological Studies and Affinity Probes
The unique structural characteristics of this compound make it a valuable tool in the development of sophisticated bioconjugates designed for in-depth mechanistic biological studies and for the creation of high-specificity affinity probes. Its design, featuring a protected hydroxyl group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide moiety, allows for a modular approach to synthesizing complex molecular tools.
In mechanistic studies, researchers often aim to understand the specific interactions between a molecule of interest (e.g., a peptide, a small molecule inhibitor, or a nucleic acid sequence) and its biological target. This compound serves as a versatile linker to conjugate these molecules to reporter tags or handles for pull-down assays. The dimethoxytrityl (DMTr) group provides a readily cleavable protecting group for a hydroxyl functionality, which can be useful in solid-phase synthesis of oligonucleotides or peptides. The azide group is particularly advantageous due to its bioorthogonal reactivity with alkyne-containing molecules through copper-catalyzed or strain-promoted click chemistry. This allows for the efficient and specific labeling of biomolecules in complex biological systems with minimal off-target reactions.
The PEG12 spacer is of significant importance as it increases the aqueous solubility of the resulting conjugate and provides spatial separation between the conjugated biomolecule and any attached reporter or affinity tag. This separation can be crucial for minimizing steric hindrance and preserving the biological activity of the biomolecule, ensuring that the observed interactions are physiologically relevant.
For the development of affinity probes, this compound can be used to link a targeting moiety (e.g., a ligand for a specific receptor) to a reporter group such as biotin or a fluorophore. The azide group allows for the covalent attachment of the targeting moiety after it has been modified to contain an alkyne group. The resulting probe can then be used to selectively bind to and isolate its target protein from a complex mixture, facilitating subsequent identification and characterization by techniques such as mass spectrometry.
This compound in Cellular Biology and Imaging Tool Development
The application of this compound extends into the realm of cellular biology, particularly in the investigation of intracellular processes and the development of advanced imaging tools. The linker's properties are well-suited for creating probes that can enter cells and report on specific molecular events.
Research on Intracellular Delivery Mechanisms of Bioconjugates
A significant challenge in the development of therapeutic biomolecules is their efficient delivery into the cytoplasm of target cells. This compound can be incorporated into the design of bioconjugates to study and optimize these delivery mechanisms. For instance, a therapeutic peptide or oligonucleotide can be conjugated to a cell-penetrating peptide (CPP) using this compound as the linker.
The hydrophilic PEG12 spacer can influence the solubility and pharmacokinetic properties of the conjugate, which are critical factors in its interaction with the cell membrane and subsequent uptake. By synthesizing a series of conjugates with varying linker lengths or compositions, researchers can systematically investigate how the linker affects the efficiency of different uptake pathways, such as endocytosis or direct membrane translocation. The azide functionality allows for the attachment of a fluorescent dye, enabling the visualization and tracking of the conjugate as it enters the cell and traffics through various intracellular compartments.
Design of Probes for Cellular Imaging and Detection in Research Settings
In the field of cellular imaging, there is a continuous demand for probes that can specifically label and visualize subcellular structures or individual molecules with high resolution. This compound provides a molecular scaffold for the construction of such probes.
A common strategy involves the "tag-then-modify" approach, where a target protein is first genetically engineered to incorporate an unnatural amino acid containing an alkyne group. A probe constructed with this compound, carrying a fluorescent dye at one end, can then be introduced to the cells. The azide group of the probe will specifically react with the alkyne-modified protein, resulting in a covalently labeled protein that can be visualized by fluorescence microscopy. The DMTr-protected end of the linker could be utilized for further chemical modifications or for attachment to a solid support, depending on the experimental design.
The flexibility and length of the PEG12 spacer can again be advantageous, allowing the attached fluorophore to have rotational freedom and minimizing quenching effects that might occur if it were too close to the protein surface. This leads to brighter and more stable fluorescent signals, improving the quality of the imaging data.
| Feature of this compound | Relevance in Cellular Imaging and Detection |
| Azide Group | Enables specific, bioorthogonal "click" chemistry conjugation to alkyne-modified targets in a cellular environment. |
| PEG12 Spacer | Increases solubility of the probe in aqueous buffers, reduces aggregation, and provides spatial separation between the target and the imaging reporter. |
| DMTr Protecting Group | Allows for stepwise synthesis and purification of complex probes and can be removed under mild acidic conditions for subsequent modifications. |
Methodological Considerations and Challenges in Dmtr Peg12 Azide Research
Optimization of Reaction Efficiency and Chemo-selectivity in Complex Multi-component Systems
The optimization of reaction efficiency and chemo-selectivity is crucial when using DMTr-PEG12-Azide in complex multi-component systems, such as in the synthesis of peptide-oligonucleotide conjugates (POCs). nih.gov The main challenge lies in ensuring that the desired reactions occur without unintended side reactions involving the various functional groups present in the system. nih.gov
The azide (B81097) group of this compound is designed to react specifically with alkyne groups via click chemistry, forming a stable triazole linkage. broadpharm.com This reaction is known for its high efficiency, often exceeding 95% under physiological conditions, and its ability to proceed with minimal off-target modifications. However, in a multi-component system, other functional groups on peptides or oligonucleotides could potentially interfere with the desired reaction.
To achieve high chemo-selectivity, researchers often employ orthogonal protecting group strategies. This involves using protecting groups for different functional moieties that can be removed under distinct conditions, preventing them from reacting out of turn. nih.gov For example, in POC synthesis, the DMTr group on the PEG linker and Fmoc groups on the peptide can be selectively removed without affecting each other, allowing for the stepwise assembly of the conjugate. nih.govbeilstein-journals.org
The choice of reaction conditions, including solvent, temperature, and catalysts, also plays a significant role in optimizing efficiency and selectivity. For instance, the nucleophilic substitution to introduce the azide group is typically carried out in dimethylformamide (DMF) at an elevated temperature.
Influence of PEG Spacer Length and Polydispersity on Conjugation Kinetics and Construct Performance in Research Constructs
The length and uniformity of the PEG spacer in molecules like this compound significantly impact the properties and performance of the resulting research constructs. acs.orgresearchgate.netnih.gov
PEG Spacer Length:
The length of the PEG chain influences several key parameters:
Solubility and Hydrophilicity: Longer PEG chains generally lead to increased water solubility and hydrophilicity. researchgate.netnih.govbiochempeg.com
Steric Hindrance: The flexible nature of the PEG chain can reduce steric hindrance, which can improve the kinetics of conjugation reactions. interchim.fr Molecular dynamics simulations have indicated a notable increase in reaction kinetics with a PEG spacer compared to direct conjugation.
Biological Activity: The spacer length can affect the biological activity of the final construct. For instance, in PROTACs (proteolysis-targeting chimeras), a PEG linker of a specific length is crucial for creating the optimal distance between the target protein and the E3 ubiquitin ligase to facilitate ubiquitination. However, excessively long PEG spacers can sometimes mask the biologically active site of a peptide, potentially impairing its binding affinity. mdpi.com
Pharmacokinetics: In drug delivery systems, the PEG length can influence the drug's half-life and clearance from the body. biochempeg.commdpi.com Studies on bombesin-based radiolabeled antagonists showed that increasing the PEG spacer length from PEG2 to PEG6 increased serum stability, but this trend reversed with a PEG12 spacer. researchgate.netnih.gov
Polydispersity:
Polydispersity refers to the range of molecular weights in a polymer sample. acs.org Traditional PEG synthesis often results in polydisperse mixtures, which can present several challenges in research applications:
Reproducibility: Heterogeneity in PEG chain length can lead to inconsistent product composition across different batches, compromising the reproducibility of experiments. acs.org
Purification and Characterization: Purifying and characterizing polydisperse PEGylated compounds is challenging. acs.orgresearchgate.net
Activity: The variability in PEG size can lead to a loss of activity in the final pharmaceutical ingredient. acs.org
To address these issues, significant efforts have been made to synthesize uniform, or monodisperse, PEGs with a polydispersity index (PDI) of 1.0. acs.orgresearchgate.net Monodisperse PEGs offer improved accuracy and reproducibility in research and can lead to more effective PEGylated drugs.
Interactive Data Table: Effect of PEG Spacer Length on Compound Properties
| Property | PEG2 | PEG4 | PEG6 | PEG12 |
| Hydrophilicity (logD) | -1.95 | - | - | -2.22 |
| Serum Half-life (hours) | 246 | 407 | 584 | 407 |
Data sourced from studies on bombesin-based radiolabeled antagonists. researchgate.netnih.gov
Orthogonality of Protecting Groups and Functional Handles in Multi-step Synthetic Strategies
In the multi-step synthesis of complex biomolecules, the concept of orthogonality is paramount. It refers to the ability to deprotect one functional group without affecting others. nih.gov this compound is a prime example of a reagent designed with this principle in mind.
The key functional components of this compound are:
DMTr (Dimethoxytrityl) group: This is an acid-labile protecting group. broadpharm.comumich.edu It is stable under the basic conditions often used in peptide and oligonucleotide synthesis but can be readily removed with a weak acid. broadpharm.combeilstein-journals.orgresearchgate.net
Azide group: This functional handle is stable under both the acidic conditions used for DMTr removal and the basic conditions of many synthetic steps. It is specifically designed to participate in "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
This orthogonal nature allows for a sequential and controlled synthesis. For example, in the creation of a peptide-oligonucleotide conjugate, the peptide portion can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which involves base-labile protecting groups. nih.govbeilstein-journals.org The DMTr group on the PEG linker remains intact during this process. Subsequently, the DMTr group can be removed under acidic conditions to allow for the synthesis of the oligonucleotide chain. nih.gov Finally, the azide group can be used to conjugate the entire construct to another molecule containing an alkyne group.
The use of orthogonal protecting groups like DMTr and Fmoc, and stable functional handles like the azide group, is a cornerstone of modern bioconjugation chemistry, enabling the construction of intricate and well-defined molecular architectures. nih.govd-nb.infonih.gov
Challenges in Reproducible Synthesis and Purity Control for Advanced Research Applications
The reproducible synthesis and stringent purity control of this compound and similar PEGylated compounds are critical for their use in advanced research applications, yet they present significant challenges. acs.orgresearchgate.net
Reproducible Synthesis:
The synthesis of monodisperse PEGs, like the PEG12 chain in this compound, typically involves a stepwise, iterative process. acs.orgnih.gov While this allows for precise control over the chain length, it can also be a source of irreproducibility. Challenges include:
Low reaction rates: The iterative coupling reactions can be slow. acs.org
Incomplete reactions: As the PEG chain elongates, it can become more difficult to drive the reactions to completion, leading to the presence of shorter PEG chains in the final product. acs.org For instance, difficulties were reported in the synthesis of PEGs longer than PEG12 using certain methods. nih.govresearchgate.net
Side reactions: Unwanted side reactions can occur, further contributing to the heterogeneity of the product. researchgate.net
To overcome these challenges, researchers have explored various strategies, including solid-phase synthesis to simplify purification and the use of different protecting groups and monomers to improve reaction efficiency. nih.govresearchgate.net
Purity Control:
Ensuring the purity of this compound is essential, as impurities can interfere with subsequent reactions and lead to misleading experimental results. Key challenges in purity control include:
Separation of closely related impurities: The primary impurities are often PEG chains of slightly different lengths (e.g., PEG11 or PEG13), which have very similar chemical and physical properties to the desired PEG12 product, making them difficult to separate by conventional chromatographic methods. acs.org
Characterization: Accurately characterizing the purity and confirming the absence of closely related impurities requires high-resolution analytical techniques. acs.org
Orthogonal analytical techniques are necessary for robust purity verification. These may include a combination of:
High-Performance Liquid Chromatography (HPLC): To separate the desired compound from impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
The combination of these techniques provides a comprehensive assessment of the purity and identity of the this compound, ensuring its suitability for demanding research applications.
Emerging Trends and Future Directions in Dmtr Peg12 Azide Research
Design of Multi-functional and Stimuli-Responsive Research Constructs
The inherent modularity of DMTr-PEG12-Azide makes it an exemplary building block for creating complex, multi-functional, and environmentally responsive molecular architectures. The DMTr group, sensitive to acidic conditions, allows for stepwise and controlled synthesis, while the azide (B81097) group provides a gateway to a myriad of bioconjugation reactions through "click chemistry". broadpharm.com The PEG12 spacer not only enhances aqueous solubility but also provides spatial separation between conjugated moieties, minimizing steric hindrance.
A significant trend is the incorporation of this compound into stimuli-responsive systems. These constructs are designed to change their structure or function in response to specific triggers such as pH, temperature, or the presence of certain biomolecules. For instance, the acid-labile DMTr group can be strategically removed to unmask a reactive site or release a cargo molecule in an acidic environment, a characteristic exploited in drug delivery systems targeting tumor microenvironments. nih.govacs.org
Furthermore, the azide functionality allows for the attachment of this compound to a wide array of molecules, including DNA, proteins, and synthetic polymers. nih.govacs.org This has led to the development of DNA-polymer conjugates that exhibit responsive structural changes to stimuli like temperature and pH. nih.govacs.org These dynamic nanostructures have potential applications in creating sophisticated drug delivery vehicles and biosensors. nih.gov The ability to precisely control the assembly of these multi-component systems is a key advantage offered by the unique combination of the DMTr and azide groups.
Applications in High-Throughput Screening and Array Technologies for Chemical Biology
The robust and highly specific nature of the azide-alkyne cycloaddition, a cornerstone of click chemistry, makes this compound a valuable reagent for high-throughput screening (HTS) and the fabrication of chemical arrays. mdpi.com HTS platforms are essential for the rapid screening of large compound libraries to identify molecules with desired biological activity. mdpi.comnih.gov The reliability and efficiency of the click reaction allow for the rapid and covalent immobilization of alkyne-tagged molecules onto an azide-functionalized surface, or vice versa.
In the context of array technologies, this compound can be used to create surfaces with a high density of azide groups. These arrays can then be used to immobilize a library of alkyne-containing compounds, creating a platform for screening protein binding, enzyme activity, or other biological interactions. googleapis.com The PEG12 spacer serves to project the immobilized molecules away from the surface, enhancing their accessibility to biological targets and reducing non-specific binding.
Moreover, the DMTr protecting group offers an additional layer of control in the fabrication of complex arrays. nih.govacs.org Specific sites on an array can be selectively deprotected by the controlled application of acid, allowing for the sequential attachment of different molecules. This enables the creation of multi-component arrays with a high degree of spatial organization, which are valuable tools for studying complex biological systems and for diagnostic applications. The use of polyethylene (B3416737) glycol (PEG) in HTS for assessing protein solubility is also an established technique. nih.gov
Development of Advanced Analytical Techniques for Comprehensive Characterization of this compound Conjugates
The increasing complexity of conjugates synthesized using this compound necessitates the development and application of sophisticated analytical techniques for their thorough characterization. The heterogeneity of PEG itself can present analytical challenges, making uniform or monodisperse PEG derivatives desirable for many pharmaceutical applications to ensure batch-to-batch consistency. acs.org
A suite of analytical methods is typically employed to confirm the structure and purity of this compound and its conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the presence of the characteristic protons of the DMTr group, the PEG chain, and the methylene (B1212753) protons adjacent to the azide. Infrared (IR) spectroscopy provides a clear signature for the azide group with a strong stretch near 2100 cm⁻¹.
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the identity of the compound and its conjugates. researchgate.net For PEGylated molecules, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly powerful. researchgate.net
High-Performance Liquid Chromatography (HPLC), in both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) modes, is crucial for assessing the purity of the compound and for separating complex mixtures of conjugates. acs.org The detection of PEG oligomers can be challenging due to the lack of a strong chromophore, often requiring derivatization or the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD). acs.org Other techniques such as thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) can also provide valuable information about the composition and surface properties of materials functionalized with this compound. rsc.org
| Analytical Technique | Information Obtained | Key Features/Considerations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, presence of functional groups (DMTr, PEG, azide) | Characteristic chemical shifts for different protons in the molecule. |
| Infrared (IR) Spectroscopy | Confirmation of the azide functional group | Strong azide stretching vibration around 2100 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular weight determination, confirmation of conjugation | ESI-MS and MALDI-TOF MS are commonly used for PEGylated compounds. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of conjugates | Both RP-HPLC and NP-HPLC can be employed; ELSD may be needed for detection. acs.org |
| Thermogravimetric Analysis (TGA) | Quantification of PEGylation on surfaces | Measures mass loss with increasing temperature. rsc.org |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition | Useful for analyzing modified surfaces and nanoparticles. rsc.org |
Theoretical Modeling and Computational Studies on this compound Reactivity and Conformation in Solution and Bound States
Theoretical models can also be employed to study the kinetics and thermodynamics of the click reaction between the azide group and various alkynes. These studies can help in optimizing reaction conditions and in predicting the stability of the resulting triazole linkage. Furthermore, computational approaches can be used to model the interaction of this compound conjugates with biological targets, such as proteins or nucleic acids. This can aid in the rational design of probes and therapeutics with enhanced binding affinity and specificity.
Q & A
Basic Questions
Q. What are the key synthetic steps for DMTr-PEG12-Azide, and how can purity be verified?
- Methodological Answer : The synthesis typically involves three stages: (1) introduction of the dimethoxytrityl (DMTr) protective group to a hydroxyl-containing precursor, (2) PEG12 spacer incorporation via solid-phase coupling or solution-phase reactions, and (3) azide functionalization using reagents like sodium azide or diazotransfer agents. Purity verification requires orthogonal analytical techniques:
- ¹H NMR : Confirm DMTr integrity (aromatic protons at δ ~6.8 ppm) and PEG spacer signals (δ 3.5–3.7 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular weight accuracy (e.g., [M+Na]⁺ peak matching theoretical mass) .
- TLC or UV-Vis : Monitor DMTr deprotection efficiency (loss of orange-red color upon acid treatment) .
Q. How does the PEG12 spacer influence bioconjugation efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer : The PEG12 spacer reduces steric hindrance between the azide and alkyne partners, enhancing reaction kinetics. To quantify this:
- Perform kinetic studies comparing reaction rates of this compound vs. shorter PEG analogs using UV-Vis (tracking triazole formation at 260 nm) .
- Use fluorescence quenching assays to measure accessibility of the azide group in PEGylated vs. non-PEGylated systems .
Q. What analytical techniques are essential for characterizing this compound stability under storage conditions?
- Methodological Answer : Stability depends on azide group integrity and DMTr hydrolysis. Recommended protocols:
- Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature for 1–4 weeks. Analyze via:
- FT-IR : Track azide peak intensity (~2100 cm⁻¹) .
- LC-MS : Detect degradation products (e.g., PEG12-amine from azide reduction) .
- pH Sensitivity : Test solubility and aggregation in buffers (pH 4–9) using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction conditions for this compound in oxygen-sensitive biological systems?
- Methodological Answer : Oxygen inhibits Cu(I) catalysis. Mitigation strategies include:
- Inert Atmosphere : Perform reactions under argon/nitrogen with degassed solvents .
- Alternative Catalysts : Test BTTPS or TBTA ligands to stabilize Cu(I) and reduce oxygen sensitivity .
- Real-Time Monitoring : Use inline Raman spectroscopy to track triazole formation without sampling .
Q. How should discrepancies in reaction yields between this compound and its analogs be analyzed?
- Methodological Answer : Contradictions may arise from PEG hydration states or azide accessibility. Systematic approaches:
- Molecular Dynamics (MD) Simulations : Model PEG12 conformation in aqueous vs. organic solvents to predict steric effects .
- Competition Experiments : Compare reaction rates with structurally diverse alkynes (e.g., linear vs. branched) to identify steric bottlenecks .
- Statistical Analysis : Apply multivariate regression to correlate yield with variables (temperature, catalyst loading, solvent polarity) .
Q. What strategies mitigate PEG-related side reactions (e.g., oxidation or hydrolysis) during this compound conjugation?
- Methodological Answer : PEG degradation can occur via radical oxidation or acid/base catalysis. Solutions include:
- Antioxidant Additives : Use 0.1% BHT or ascorbic acid in reaction buffers to suppress radical pathways .
- pH Control : Maintain neutral pH (6.5–7.5) during conjugation to avoid PEG hydrolysis .
- Alternative Linkers : Compare stability with hydrolytically resistant spacers (e.g., triethylene glycol) in parallel experiments .
Data Presentation and Reproducibility
Q. How should researchers document this compound synthesis for reproducibility?
- Methodological Answer : Follow standardized reporting guidelines:
- Experimental Section : Specify reagent grades (e.g., "sodium azide, 99.99% trace metals basis"), solvent drying methods, and reaction times (±5% tolerance) .
- Supplemental Data : Include raw NMR spectra, HPLC chromatograms, and MD simulation parameters .
- Error Analysis : Report yield variability across three independent replicates and calculate confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
